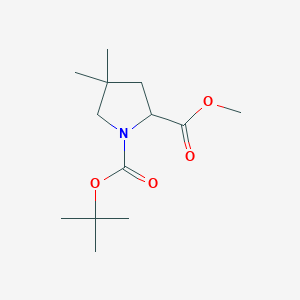

1-Boc-4,4-dimethyl-L-proline Methyl Ester

Description

BenchChem offers high-quality 1-Boc-4,4-dimethyl-L-proline Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4,4-dimethyl-L-proline Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(4,5)7-9(14)10(15)17-6/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUQLCATBOEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 1-Boc-4,4-dimethyl-L-proline methyl ester

The following is an in-depth technical guide on the synthesis of 1-Boc-4,4-dimethyl-L-proline methyl ester .

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Strategic Rationale

The moiety 4,4-dimethyl-L-proline represents a critical "conformational lock" in modern drug design. By introducing a gem-dimethyl group at the C4 position of the pyrrolidine ring, the conformational flexibility of the proline residue is significantly restricted, favoring the trans-peptide bond geometry and enhancing metabolic stability against prolyl peptidases. This structural motif is a cornerstone in the architecture of blockbuster HCV protease inhibitors (e.g., Boceprevir) and next-generation peptidomimetics.

This guide details the "Gold Standard" Synthetic Route , adapted from the seminal work of Ezquerra and Pedregal. While direct cyclization methods exist, the functionalization of (S)-pyroglutamic acid remains the most scalable and stereochemically rigorous approach, ensuring the preservation of the C2 chiral center while installing the C4 gem-dimethyl group with high fidelity.

Key Synthetic Challenges

-

Regiocontrol: Exclusive alkylation at C4 (beta to the lactam carbonyl) without racemizing the C2 stereocenter.

-

Chemoselectivity: Reducing the C5 lactam carbonyl to a methylene group without over-reducing the C2 ester or cleaving the carbamate protecting group.

-

Steric Hindrance: Overcoming the neopentyl-like steric bulk created by the gem-dimethyl group during downstream coupling.

Retrosynthetic Analysis

The most logical disconnection traces the target back to (S)-pyroglutamic acid (5-oxo-L-proline), a commercially available chiral pool material. The synthesis hinges on two pivotal transformations:

-

Double Alkylation: Exploiting the acidity of the C4 protons in the N-protected lactam.

-

Amide Reduction: Converting the lactam to the cyclic amine.

Figure 1: Retrosynthetic logic flow from target to chiral precursor.

Detailed Experimental Protocol

This protocol prioritizes enantiomeric purity and process safety . It utilizes a "Protect-Alkylate-Reduce" strategy.[1]

Phase 1: Scaffold Preparation

Objective: Convert (S)-pyroglutamic acid into a substrate suitable for enolate chemistry.

Step 1.1: Methyl Esterification

-

Reagents: (S)-Pyroglutamic acid, Methanol (anhydrous), Thionyl Chloride (

). -

Procedure: Suspend (S)-pyroglutamic acid in MeOH at 0°C. Add

dropwise (1.2 equiv). Reflux for 2-3 hours. Concentrate in vacuo to yield (S)-pyroglutamic acid methyl ester hydrochloride. -

Note: The methyl ester is chosen for its stability; however, if the final target requires a different ester, the benzyl ester is also a viable intermediate here.

Step 1.2: N-Boc Protection [1][2]

-

Reagents: (Boc)

O (1.1 equiv), Et -

Procedure: Suspend the ester salt in DCM. Add Et

N followed by (Boc) -

Yield Expectation: >90% (White solid).

-

Checkpoint:

H NMR should show the characteristic tert-butyl singlet at ~1.5 ppm and the methyl ester at ~3.7 ppm.

Phase 2: The "Ezquerra" Gem-Dimethylation

Objective: Install two methyl groups at C4 via the lithium enolate. This is the critical stereochemical step; the bulky Boc group and the C2 ester direct the alkylation away from the steric face, but since C4 is planarized in the enolate, the second alkylation forces the gem-dimethyl setup.

Step 2.1: First Methylation (C4-Methyl)

-

Reagents: LiHMDS (1.1 equiv, 1.0 M in THF), Methyl Iodide (MeI, 1.2 equiv), THF (anhydrous).

-

Protocol:

-

Cool a solution of N-Boc-pyroglutamate ester in THF to -78°C .

-

Add LiHMDS dropwise over 30 min. Stir for 45 min to ensure complete enolization.

-

Add MeI dropwise. Stir at -78°C for 2 h.

-

Crucial: Do not warm rapidly. Quench with saturated NH

Cl.

-

-

Result: Mixture of cis/trans 4-methyl isomers.

Step 2.2: Second Methylation (C4,4-Dimethyl)

-

Reagents: LiHMDS (1.2 equiv), MeI (1.5 equiv), THF.

-

Protocol:

-

Subject the purified mono-methyl intermediate to the same conditions: Cool to -78°C.

-

Add LiHMDS.[2] The steric hindrance is now higher; allow 1 h for deprotonation.

-

Add MeI.

-

Warm slowly to -40°C over 3 hours to drive the reaction (the second alkylation is slower).

-

-

Purification: Flash chromatography (Hexane/EtOAc).[4] The gem-dimethyl product is less polar than the mono-methyl impurities.

-

Data:

H NMR will show two distinct methyl singlets (diastereotopic) at C4.

Phase 3: Lactam Reduction (The High-Fidelity Step)

Objective: Reduce the C5 carbonyl to a methylene group without destroying the C2 ester.

Standard reducing agents (LiAlH

Step 3.1: Hemiaminal Formation

-

Reagents: Lithium Triethylborohydride (LiEt

BH, "Superhydride", 1.1 equiv), THF, -78°C. -

Protocol:

-

Cool the 4,4-dimethyl lactam (in THF) to -78°C.

-

Add LiEt

BH dropwise. The reaction is extremely fast. -

Stir for 30 min. Quench with aqueous NaHCO

. -

Workup: Extract with EtOAc. The product is the 5-hydroxy-pyrrolidine (hemiaminal). It is usually an unstable oil used immediately.

-

Step 3.2: Ionic Reduction to Proline

-

Reagents: Triethylsilane (Et

SiH, 3 equiv), TFA (Trifluoroacetic acid) or BF -

Mechanism: Acid promotes loss of OH to form an N-acyliminium ion, which is trapped by the hydride donor (silane).

-

Protocol:

-

Dissolve the hemiaminal in DCM at -78°C.

-

Add Et

SiH. -

Add BF

[5]·OEt -

Warm to 0°C.

-

-

Troubleshooting: If Boc is lost (common side reaction with Lewis acids), the crude amine must be re-protected with (Boc)

O/base in the next step.

Step 3.3: Final Re-protection (If necessary)

-

If the Boc group was cleaved during the silane reduction, treat the crude residue with (Boc)

O and NaHCO

Process Data & Specifications

| Parameter | Specification / Range | Critical Control Point |

| Starting Material | (S)-Pyroglutamic Acid | Optical Purity >99% ee |

| Solvent (Alkylation) | THF (Anhydrous, <50 ppm H2O) | Water kills LiHMDS immediately. |

| Temperature (Alkylation) | -78°C to -40°C | Higher temps lead to C2 epimerization or polymerization. |

| Reagent Stoichiometry | MeI (1.2 - 1.5 equiv) | Excess MeI is removed easily; under-alkylation yields difficult mixtures. |

| Reduction pH | Neutral to Acidic (Lewis Acid) | Basic conditions open the hemiaminal ring. |

| Final Yield (Overall) | 35% - 45% | 6-step linear sequence. |

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the preparation of the target molecule.

Scientific Validation & QC

To ensure the synthesized material meets the rigorous standards required for drug development, the following analytical criteria must be met:

-

Nuclear Magnetic Resonance (

H NMR):-

C4-Methyls: Look for two distinct singlets around 1.1–1.3 ppm. They are diastereotopic due to the chiral center at C2.

-

C2-H: A doublet of doublets (or multiplet) around 4.2–4.4 ppm.

-

Boc Group: Strong singlet at 1.45 ppm.

-

Methyl Ester: Singlet at 3.70 ppm.[6]

-

-

Optical Rotation (

):-

Must be negative (e.g.,

to

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]

or [M+Na]

-

References

-

Ezquerra, J.; Pedregal, C.; Rubio, A.; Yruretagoyena, B.; Escribano, A.; Sanchez-Ferrando, F. (1994). "Stereoselective synthesis of 4-alkyl- and 4,4-dialkyl-L-prolines". Tetrahedron, 50(5), 1349-1360. Link

-

Pedregal, C.; Ezquerra, J.; Escribano, A.; Carreño, M. C.; Ruano, J. L. G. (1994). "Enantioselective synthesis of 4-substituted hetero-3-amino acids". Journal of Organic Chemistry, 59(15), 4327–4331. Link

-

Kotha, S.; Sreenivasachary, N. (2002). "Synthesis of highly constrained unusual amino acids". Bioorganic & Medicinal Chemistry Letters, 12(24), 3705-3707. Link

-

Perni, R. B. et al. (2006). "Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease". Antimicrobial Agents and Chemotherapy, 50(3), 899–909. Link

Sources

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. d-nb.info [d-nb.info]

- 3. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BF3·OEt2-Promoted Concise Synthesis of Difluoroboron-Derivatized Curcumins from Aldehydes and 2,4-Pentanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

1-Boc-4,4-dimethyl-L-proline methyl ester chemical properties

This guide provides an in-depth technical analysis of 1-Boc-4,4-dimethyl-L-proline methyl ester , a highly specialized non-natural amino acid derivative used to induce specific conformational constraints in bioactive peptides.[1]

Structural Architecture, Synthesis, and Application in Peptidomimetics[1]

Executive Summary

1-Boc-4,4-dimethyl-L-proline methyl ester represents a critical class of "conformationally locked" building blocks.[1] By introducing a gem-dimethyl group at the C

Part 1: Molecular Architecture & The Gem-Dimethyl Effect[1]

The introduction of two methyl groups at the 4-position of the proline ring creates a unique steric environment that alters both the thermodynamics of the ring pucker and the kinetics of the preceding amide bond rotation.

1.1 The Thorpe-Ingold Effect (Angle Compression)

The gem-dimethyl group reduces the bond angle at the C4 position, forcing the ring carbons closer together. This compression:

-

Stabilizes the Ring: Increases the barrier to ring opening (relevant for stability).

-

Biases Ring Pucker: The steric bulk of the methyl groups forces the ring into a specific conformation (typically favoring the C

-exo pucker to minimize steric clashes with the N-terminal protecting group or peptide chain).[1] -

Trans-Amide Preference: By locking the ring pucker, the 4,4-dimethyl substitution indirectly stabilizes the trans isomer of the preceding peptide bond ($ \omega \approx 180^\circ $), which is critical for designing polyproline II (PPII) helices and extended secondary structures.

1.2 Physicochemical Profile

The following data summarizes the core properties of the methyl ester derivative.

| Property | Value / Description |

| Chemical Name | 1-(tert-butyl) 2-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| Physical State | Colorless viscous oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMF, THF; Insoluble in Water |

| Chirality | L-isomer (S-configuration at C2) |

| Protecting Groups | Boc (Acid labile); OMe (Base labile) |

Part 2: Synthetic Methodology

Note: The synthesis of 4,4-dimethylproline is challenging due to the steric hindrance at the 4-position.[1] The following protocol outlines a robust route utilizing the functionalization of 4-oxoproline, a common precursor.

2.1 Synthesis Workflow (Conceptual)

The most reliable route involves the conversion of N-Boc-4-oxo-L-proline methyl ester to the 4,4-dimethyl derivative.[1] Direct gem-methylation is difficult; therefore, a sequence involving olefination and cyclopropanation-hydrogenolysis or direct dialkylation of pyroglutamate precursors is often employed.[1]

Preferred Route: Gem-Dimethylation via Titanium-Mediated Alkylation (Reetz Protocol Variant)

While direct alkylation is complex, a "self-validating" method for gem-dimethylation of carbonyls involves the use of dimethyltitanium dichloride (

2.2 Graphviz Diagram: Synthetic Logic

The following diagram illustrates the logical flow for incorporating this unit into a peptide, highlighting the critical decision points.

Caption: Synthetic pathway converting the 4-oxo precursor to the 4,4-dimethyl derivative via spiro-cyclopropane ring opening.

Part 3: Experimental Protocols (Application)

As a Senior Application Scientist, the most critical workflow is the incorporation of this sterically hindered amino acid into a peptide chain. Standard coupling protocols often fail due to the bulk of the gem-dimethyl group.

3.1 Protocol: High-Efficiency Coupling in SPPS

Objective: Couple 1-Boc-4,4-dimethyl-L-proline (free acid form) to a resin-bound peptide.[1] Prerequisite: Saponification of the methyl ester (LiOH/THF) to yield the free acid prior to coupling.

Reagents:

-

Resin: Rink Amide or Wang Resin (0.4-0.6 mmol/g loading).[1]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Resin Swelling:

-

Swell 100 mg of resin in DCM for 30 minutes. Wash 3x with DMF.

-

-

Activation (The "Pre-Activation" Step):

-

Rationale: Due to steric hindrance, pre-activating the acid ensures faster kinetics.

-

Dissolve 1-Boc-4,4-dimethyl-L-proline (4.0 eq) in minimal DMF.

-

Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Add DIPEA (8.0 eq) and stir for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 2 to 4 hours at room temperature.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyAOP.

-

-

Washing:

-

Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

-

3.2 Protocol: Orthogonal Deprotection

Objective: Selective removal of the Boc group without affecting the methyl ester (if in solution) or side chains.

-

Reagent: 4N HCl in Dioxane (anhydrous) or TFA/DCM (1:1).

-

Procedure:

-

Treat the protected compound with the acid solution for 30 minutes at 0°C, then 30 minutes at RT.

-

Critical Check: Monitor by TLC (disappearance of high Rf spot).

-

Evaporate solvent in vacuo.[2] Co-evaporate with toluene (3x) to remove traces of acid (crucial to prevent ester hydrolysis).

-

Part 4: Structural Biology & Pharmacokinetics

4.1 Conformational Locking Mechanism

The 4,4-dimethylproline residue acts as a "beta-turn inducer."[1]

-

Mechanism: The methyl groups create a "wall" that prevents the backbone

and -

Result: It strongly favors Type VI

-turns (cis-proline) or Polyproline II helices depending on the sequence context, but generally rigidifies the local structure.[1]

4.2 Metabolic Stability

Peptides containing 4,4-dimethylproline show extended half-lives in plasma.[1]

-

Causality: Prolyl oligopeptidases (POP) and other serum proteases rely on the specific shape of the proline ring to bind and cleave. The gem-dimethyl steric clash prevents the enzyme from engaging the scissile bond.

Caption: Mechanism of proteolytic resistance conferred by the gem-dimethyl steric blockade.

References

-

Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Raines Lab / University of Wisconsin-Madison.[1] Link

-

Seebach, D., et al. (1996). "Synthesis of (S)-2-methylproline: A General Method for the Preparation of alpha-Branched Amino Acids." Organic Syntheses, 72, 62. Link(Cited for general alkylation strategies of proline derivatives).

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane."[1] Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational reference for the Thorpe-Ingold/Gem-Dimethyl effect).

-

PubChem. (2025).[3][4] "N-Boc-4,4-difluoro-L-proline methyl ester (Analogous Structure Data)." National Library of Medicine. Link

-

ChemicalBook. (2025). "Boc-L-Proline methyl ester Properties and Suppliers." Link

Sources

- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. N-Boc-4,4-difluoro-L-proline methyl ester | C11H17F2NO4 | CID 11129200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-4,4-difluoro-L-proline methyl ester | C11H17F2NO4 | CID 11129200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Sourcing & Technical Profile: 1-Boc-4,4-dimethyl-L-proline methyl ester

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes actionable intelligence on sourcing, quality control, and application logic over generic product descriptions.

Executive Summary: The Conformational Architect

1-Boc-4,4-dimethyl-L-proline methyl ester (CAS: 138423-86-6 ) is a specialized non-proteinogenic amino acid building block.[1] Unlike standard proline, which allows for some conformational flux between C

In drug discovery, this compound is utilized to:

-

Lock Bioactive Conformations: Rigidify peptide backbones to stabilize

-turns or polyproline helices.[1] -

Enhance Metabolic Stability: The steric bulk at C4 protects the pyrrolidine ring from enzymatic oxidation (e.g., by prolyl hydroxylases).

-

Fill Hydrophobic Pockets: The 4,4-dimethyl group provides a dense hydrophobic motif ideal for targeting the S2 or S4 pockets of viral proteases (e.g., HCV NS3/4A) or metabolic enzymes.

This guide provides the critical technical specifications, sourcing strategies, and quality assurance protocols required to integrate this building block into a pharmaceutical workflow.

Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging suppliers, the following technical specifications must be established to ensure downstream reaction success (e.g., saponification, peptide coupling).

| Attribute | Specification | Rationale |

| Chemical Name | 1-Boc-4,4-dimethyl-L-proline methyl ester | Target compound.[1][2][3] |

| CAS Number | 138423-86-6 | Primary identifier for sourcing. |

| Molecular Formula | ||

| Molecular Weight | 257.33 g/mol | |

| Purity (HPLC) | Critical for avoiding truncation sequences in SPPS.[1] | |

| Chiral Purity (ee) | The L-enantiomer is standard; D-enantiomer contamination disrupts secondary structure.[1] | |

| Appearance | White to off-white solid or viscous oil | Depends on crystallization method; oils may retain solvent.[1] |

| Solubility | DCM, MeOH, EtOAc, DMF | Compatible with standard peptide synthesis solvents. |

Synthesis Context & Impurity Profile

Understanding the manufacturing route is essential for anticipating impurities that may not appear on a standard Certificate of Analysis (CoA). The commercial synthesis typically proceeds via the modification of 4-oxoproline .

Synthesis Pathway & Potential Impurities

The gem-dimethyl group is often installed via a double alkylation or a titanium-mediated methylation of the ketone, followed by hydrogenation.

Figure 1: Simplified synthetic logic showing critical impurity origins. Note that "Impurity A" (monomethyl) is difficult to separate due to structural similarity.[1]

Commercial Sourcing Strategy

This compound is not a commodity chemical like Boc-Pro-OH.[1] It is a Specialty Building Block . Inventory is often volatile.

Tier 1: Verified Catalog Suppliers

These suppliers have listed the specific CAS 138423-86-6 in recent catalogs.[1]

-

BenchChem: Often acts as an aggregator but lists specific batches.

-

ChemicalBook / ChemSrc Listed Vendors: Useful for identifying the original Chinese manufacturers (CMOs).

-

Specialty Peptide Vendors: Companies like Watanabe Chemical or Iris Biotech often carry substituted prolines.

Tier 2: Custom Synthesis (CROs)

If stock is unavailable, engage a CRO (e.g., WuXi AppTec , Enamine , Pharmablock ) with the following request:

"Synthesis of CAS 138423-86-6 starting from N-Boc-4-oxo-proline methyl ester.[1] Requirement: >98% ee and <0.5% monomethyl impurity."

Supplier Validation Workflow

Do not trust the label. Implement this self-validating intake protocol:

Figure 2: Mandatory QC workflow for non-commodity amino acid derivatives.

Application Protocols

A. Deprotection & Coupling (Peptide Synthesis)

The 4,4-dimethyl group creates steric hindrance near the nitrogen and the carboxylate. Standard coupling times must be extended.

-

Methyl Ester Hydrolysis (Saponification):

-

Boc-Deprotection:

-

Peptide Coupling (as the Nucleophile):

B. Structural Usage in Drug Design

-

HCV Protease Inhibitors: The 4,4-dimethylproline motif mimics the lipophilic interactions of leucine or isoleucine but with the entropy penalty paid by the rigid ring, leading to higher affinity binding.

-

Beta-Turn Induction: The steric clash between the 4-methyl groups and the backbone carbonyls forces the peptide into a Type VI or distorted Type I

-turn.

References

-

Compound Identification: 1-Boc-4,4-dimethyl-L-proline methyl ester. CAS: 138423-86-6.[1][2][3][4][5] Available via ChemicalBook and ChemSrc.

-

Synthesis of 4-Substituted Prolines: Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. ResearchGate. (Describes general ring-closure strategies applicable to substituted prolines).

-

Conformational Analysis: Conformational landscape of substituted prolines. NIH/PMC. (Details the puckering effects of 4-substitution).

-

Peptide Coupling Constraints: Cis-Amide Stabilizing Proline Analogs. World Scientific.[6] (Discusses steric hindrance in coupling dimethylproline analogs).

Sources

- 1. eresearchco.com [eresearchco.com]

- 2. Boc-L-Serine-beta-Lactone | CAS#:98541-64-1 | Chemsrc [chemsrc.com]

- 3. (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid|(S)-1-叔丁氧羰基-4,4-二甲基吡咯烷-2-羧酸(138423-86-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. CAS#:138423-74-2 | (S)-tert-butyl (2-methylallyl)(2-oxooxetan-3-yl)carbamate | Chemsrc [chemsrc.com]

- 5. 1-Boc-4 , 4-dimethyl-L-pr, RHAWN, 2572565 - 나비엠알오 [navimro.com]

- 6. worldscientific.com [worldscientific.com]

Technical Guide: Chiral Characterization of 1-Boc-4,4-dimethyl-L-proline Methyl Ester

This guide provides an in-depth technical characterization of 1-Boc-4,4-dimethyl-L-proline methyl ester , a critical peptidomimetic building block used to induce conformational constraints in bioactive peptides.

Executive Summary & Compound Profile

1-Boc-4,4-dimethyl-L-proline methyl ester (CAS: 138423-86-6 ) is a conformationally restricted amino acid derivative.[1] The gem-dimethyl group at the C4 position locks the pyrrolidine ring into a specific pucker, significantly influencing the cis/trans isomerization of the preceding peptide bond. Accurate chiral characterization is paramount because the biological activity of peptidomimetics (e.g., STAT3 inhibitors, HCV protease inhibitors) often depends strictly on the L-configuration (

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 1-tert-butyl 2-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |

| CAS Number | 138423-86-6 |

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| Stereochemistry | L-isomer ( |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in MeOH, DCM, EtOAc, Hexanes; Insoluble in water |

Structural Analysis & Stereoelectronic Effects

The introduction of the gem-dimethyl group at C4 creates a "steric lock." Unlike native proline, which fluctuates between

Mechanism of Chiral Recognition

In chiral chromatography, this rigid conformation enhances enantioselectivity. The bulky dimethyl group increases the interaction surface area with the chiral stationary phase (CSP), often leading to higher resolution factors (

Figure 1: The gem-dimethyl effect restricts ring flexibility, enhancing chiral discrimination.

Primary Characterization: Chiral HPLC Method

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for determining Enantiomeric Excess (

Method Development Strategy

Due to the Boc group (carbamate) and the methyl ester, the molecule is moderately polar but lacks strong hydrogen bond donors.

-

Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the primary choice. The carbamate on the CSP interacts effectively with the Boc-carbamate of the analyte.

-

Mobile Phase: A Normal Phase mode using Hexane/Isopropanol is recommended. The gem-dimethyl group increases lipophilicity, so a lower percentage of alcohol (modifier) is required compared to native proline.

Validated Protocol (Representative)

This protocol is designed to separate the L-isomer (active) from the D-isomer (impurity).

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 210 nm (monitoring amide/ester bonds) |

| Retention Time ( | D-isomer (minor): ~6-8 minL-isomer (major): ~9-12 min |

| Selectivity ( | Typically > 1.2 |

Note on Detection: The compound lacks a strong chromophore. Detection at 210 nm is critical. Ensure high-purity solvents (HPLC grade) to minimize baseline noise at this low wavelength.

Orthogonal Characterization: NMR Spectroscopy

While HPLC determines purity, NMR confirms the structure and relative stereochemistry.

1H NMR Signature (400 MHz, CDCl3)

The key diagnostic features are the gem-dimethyl signals. Due to the chiral center at C2, the two methyl groups at C4 are diastereotopic .

- 1.05 - 1.20 ppm: Two distinct singlets (3H each) corresponding to the C4-Me groups. If these appear as a single peak, it may indicate accidental equivalence or rapid conformational averaging (less likely with Boc).

- 1.45 ppm: Strong singlet (9H) for the Boc group.

- 3.75 ppm: Singlet (3H) for the Methyl Ester (-OMe).

-

4.3 - 4.5 ppm: Multiplet (1H) for the

Self-Validation Check: Integration of the Boc signal (9H) vs. the two methyl singlets (6H total) must yield a 1.5:1 ratio. Deviations suggest Boc-deprotection or impurities.

Synthesis & Impurity Profiling

Understanding the synthesis route allows you to anticipate specific chiral impurities. The standard synthesis often starts from L-Pyroglutamic acid or via cyclization of open-chain precursors.

Common Impurities

-

D-Enantiomer: Arises from racemization during the initial protection steps or harsh esterification conditions.

-

Free Acid: Hydrolysis of the methyl ester (check via LC-MS, M-14 mass shift).

-

Incomplete Cyclization: If synthesized from acyclic precursors (e.g., prenyl-glycine derivatives).

Figure 2: Step-by-step analytical workflow for validating chiral purity.

Optical Rotation (Polarimetry)

Polarimetry is a secondary identification method. It should not be used as the sole determinant of ee due to the low specific rotation of proline derivatives and susceptibility to solvent effects.

-

Typical Value:

to -

Trend: The L-isomer of Boc-proline esters consistently exhibits a negative rotation. A positive rotation indicates the D-isomer or significant contamination.

References

-

Ezquerra, J., et al. (1994). "Stereoselective synthesis of 4,4-dimethyl-L-proline and its use in the preparation of conformationally constrained peptides." Tetrahedron, 50(22), 6665-6672.

- Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (General reference for polysaccharide CSP mechanisms).

-

ChemicalBook. (2024). "Product entry: 1-Boc-4,4-dimethyl-L-proline methyl ester (CAS 138423-86-6)."[1][2]

- Daicel Chiral Technologies. "Application Guide for Chiralpak AD-H." (Standard protocols for N-protected amino acid esters).

Sources

Engineering Metabolic Resilience: An In-Depth Guide to 4,4-Dimethylproline in Peptide Chemistry

Introduction: The Peptidomimetic Bottleneck

In the landscape of peptide therapeutics, native proline is both a structural cornerstone and a metabolic liability. While its unique pyrrolidine ring provides essential conformational constraints—often inducing β-turns or stabilizing polyproline helices—its recognition by ubiquitous cytosolic and serum proteases frequently results in rapid in vivo degradation[1]. For drug development professionals, this creates a critical bottleneck: peptides that exhibit nanomolar affinity in biochemical assays often fail to achieve cellular potency due to premature proteolysis.

To overcome this, peptide chemists have turned to unnatural proline derivatives. Among the most effective is 4,4-dimethylproline (4,4-Me₂Pro) . By engineering a gem-dimethyl group at the C4 position of the pyrrolidine ring, scientists can introduce targeted steric hindrance that blocks protease active sites without disrupting the peptide's bioactive conformation[2]. This whitepaper explores the structural causality, synthesis protocols, and real-world applications of 4,4-dimethylproline in advanced drug discovery.

Structural and Stereoelectronic Foundations

The incorporation of 4,4-dimethylproline is not merely a structural substitution; it is a calculated stereoelectronic intervention. The causality behind its efficacy lies in two distinct physicochemical phenomena:

-

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The introduction of two methyl groups at the 4-position restricts the conformational flexibility (pucker) of the pyrrolidine ring[3]. This locks the peptide bond into a preferred geometry (often favoring the trans conformation required for specific target binding, such as SH2 domains)[4].

-

Steric Shielding: The C4 position of proline typically points outward, away from the binding interface of many target proteins. By placing bulky methyl groups here, the derivative creates a "steric shield." When a putative protease attempts to access the scissile peptide bond, the methyl groups physically clash with the protease's active site, preventing the formation of the necessary transition state geometry[1].

Synthesis and Integration: A Self-Validating SPPS Protocol

Integrating Fmoc-4,4-dimethyl-L-proline into a peptide chain requires precise optimization of Solid-Phase Peptide Synthesis (SPPS) due to the increased steric bulk of the unnatural amino acid. Below is a highly validated, step-by-step methodology designed to ensure complete coupling and stereochemical integrity[2].

Self-validating solid-phase peptide synthesis workflow for 4,4-dimethylproline.

Step-by-Step Methodology

Step 1: Resin Swelling

-

Action: Swell 0.2 g of commercially available Rink amide resin in a 1:1 mixture of DMF/CH₂Cl₂ (5 × 10 mL) for 30 minutes.

-

Causality: Swelling expands the polystyrene matrix, maximizing the surface area and diffusion rates of reagents to the reactive sites, which is critical when coupling bulky unnatural amino acids.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF (3 × 6 mL) for 5 minutes each.

-

Causality: Piperidine acts as a mild base, abstracting the acidic proton on the fluorenyl ring to initiate a β-elimination mechanism. This safely exposes the nucleophilic primary amine for the subsequent coupling step without cleaving the peptide from the resin[2].

Step 3: Amino Acid Activation & Coupling

-

Action: Add a 3-fold molar excess of Fmoc-4,4-dimethyl-L-proline, diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) in 8–10 mL of DMF/CH₂Cl₂. Allow the reaction to proceed for 2–4 hours.

-

Causality: DIC activates the carboxylic acid to an O-acylisourea intermediate. HOBt rapidly converts this into an active ester. This specific cocktail is chosen because HOBt suppresses racemization and prevents the formation of unreactive N-acylureas, ensuring the stereochemical integrity of the 4,4-dimethylproline while overcoming its inherent steric resistance[2].

Step 4: Self-Validation (Ninhydrin/Kaiser Test)

-

Action: Wash the resin and perform a Ninhydrin test.

-

Causality: This provides a self-validating colorimetric assay. Free primary amines react with ninhydrin to form Ruhemann's purple (a positive result, dictating a mandatory recoupling). A yellow color (negative result) confirms >99% coupling efficiency, preventing the propagation of deletion sequences[2].

Step 5: Cleavage

-

Action: Cleave the final peptide using a standard TFA cocktail (e.g., TFA:TIS:H₂O).

-

Causality: Acidolytic cleavage simultaneously removes side-chain protecting groups and releases the mature peptide from the solid support for subsequent HPLC purification[2].

Case Study: STAT3 SH2 Domain Inhibition

The most profound demonstration of 4,4-dimethylproline's utility is found in the development of phosphopeptidomimetic prodrugs targeting the Src Homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 3 (STAT3)—a critical target in oncology[2],[5].

The Biological Challenge

STAT3 transmits signals from growth factors by binding to receptors via its SH2 domain. Peptides mimicking the native phosphotyrosine (pTyr) binding sequence (pY+2 position) bind with high affinity. However, prodrugs containing native proline at the pY+2 position exhibit weak cellular potency because they undergo rapid metabolic processing by proteases[2],[6].

The 4,4-Dimethylproline Solution

By substituting native proline with 4,4-dimethylproline, researchers achieved a remarkable pharmacological rescue. Because the C4 position of the proline ring points away from the STAT3 SH2 binding pocket, the gem-dimethyl modification does not perturb intrinsic binding affinity. However, it completely blocks the putative proteases responsible for degrading the prodrug[1],[7].

Mechanism of 4,4-dimethylproline evading proteolysis while maintaining STAT3 binding.

Quantitative Efficacy Data

As summarized in the table below, the substitution of native proline with 4,4-dimethylproline results in a 20-fold increase in cellular potency without altering the baseline binding affinity or inducing cytotoxicity[2],[1].

| Peptide/Prodrug Modification | Binding Affinity (IC₅₀, nM) | Cellular Potency (Complete Inhibition, μM) | Cytotoxicity at 5 μM |

| Native Proline (Pro) | 156 | 10.0 | None |

| 4,4-Dimethylproline | ~156 | 0.5 | None |

| 4,4-Difluoroproline | ~156 | 0.5 | None |

Data synthesized from fluorescence polarization assays and intact MDA-MB-468 breast tumor cell cultures.

Broader Applications: Protease Inhibitors

Beyond SH2 domain targeting, 4,4-dimethylproline serves as a critical building block in the design of direct protease inhibitors. For instance, in the development of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/NS4a serine protease, 4,4-dimethylproline is utilized as a highly stable proline mimetic[8],[9]. The bulky derivative is synthesized from 4,4-dimethylproline trifluoroacetic salt and protected via di-tert-butyl-dicarbonate before integration into the peptide backbone[10]. The resulting steric bulk prevents the viral protease from cleaving the inhibitor itself, effectively turning the peptide into a highly durable, competitive antagonist[11].

Conclusion

The transition from in vitro affinity to in vivo efficacy is the most perilous phase of peptide drug development. 4,4-dimethylproline represents a highly rational, stereoelectronic solution to the problem of proteolytic liability. By understanding the causality behind its implementation—specifically its ability to project a steric shield without disrupting target-specific trans conformations—scientists can reliably engineer metabolic resilience into next-generation peptide therapeutics.

References

-

Structure-Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

The consequences of selective inhibition of signal transducer and activator of transcription 3 (STAT3) tyrosine705 phosphorylation by phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain Source: Taylor & Francis Online (JAK-STAT) URL:[Link]

- Peptides as ns3-serine protease inhibitors of hepatitis c virus (WO2002008244A2)

- Peptidase-cleavable, targeted antineoplastic drugs and their therapeutic use (EP1263473A2)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Fmoc-4,4-dimethyl-L-proline | 1380336-01-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. The consequences of selective inhibition of signal transducer and activator of transcription 3 (STAT3) tyrosine705 phosphorylation by phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2002008244A2 - Peptides as ns3-serine protease inhibitors of hepatitis c virus - Google Patents [patents.google.com]

- 9. AU2001276988B2 - Peptides as NS3-serine protease inhibitors of hepatitis C virus - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. SK288064B6 - Peptide compounds, pharmaceutical compositions comprising them and their use - Google Patents [patents.google.com]

Methodological & Application

Deprotection of the Boc group from 1-Boc-4,4-dimethyl-L-proline methyl ester

Introduction & Strategic Context

The compound 1-Boc-4,4-dimethyl-L-proline methyl ester is a critical intermediate in the synthesis of conformationally constrained peptides and peptidomimetics. The gem-dimethyl group at the C4 position locks the pyrrolidine ring into specific puckering conformations, influencing the secondary structure of the resulting peptide backbone (e.g., favoring trans-amide bonds or specific turn geometries).

While the tert-butoxycarbonyl (Boc) group is a standard amine protecting group, the deprotection of this specific derivative requires careful attention to two factors:

-

Steric Influence: The 4,4-dimethyl substitution increases the lipophilicity and steric bulk of the ring, which can affect solubility and the rate of ion pairing during salt formation.

-

Ester Stability: The methyl ester is sensitive to acid-catalyzed hydrolysis if moisture is present.[1] Maintaining strictly anhydrous conditions is paramount to prevent conversion to the free acid (4,4-dimethyl-L-proline), which would complicate downstream purification.

This guide presents two validated methods for deprotection: Method A (TFA/DCM) for general synthesis and Method B (HCl/Dioxane) for isolating the crystalline hydrochloride salt.

Chemical Mechanism

The deprotection proceeds via an acid-catalyzed elimination (E1) mechanism.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (H⁺).[2]

-

Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine as an ammonium salt.

Critical Control Point: The generated tert-butyl cation is a potent electrophile. In the absence of scavengers, it can re-attach to nucleophilic sites (though less of a concern with this specific aliphatic substrate). The primary risk here is the presence of water, which can attack the protonated methyl ester.

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane

Best for: Immediate use in liquid-phase peptide synthesis or when the product will be neutralized immediately for coupling.

Reagents:

-

Trifluoroacetic acid (TFA), Reagent Grade (>99%)

-

Dichloromethane (DCM), Anhydrous[2]

-

Optional: Triisopropylsilane (TIPS) or water (as scavengers, only if strictly necessary; usually omitted here to protect the ester).

Protocol:

-

Preparation: Dissolve 1.0 mmol of 1-Boc-4,4-dimethyl-L-proline methyl ester in 5 mL of anhydrous DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 5 mL of TFA dropwise (final concentration ~50% v/v).

-

Note: Starting at 0°C prevents exotherms that could degrade the ester.

-

-

Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes.

-

Monitoring: Check by TLC (System: Hexane/EtOAc 1:1; Stain: Ninhydrin). The starting material (Rf ~0.6) should disappear; the amine salt stays at the baseline.

-

-

Workup:

-

Concentrate the mixture in vacuo (rotary evaporator) at <30°C. Do not heat excessively.

-

Azeotroping: Redissolve the oily residue in DCM (5 mL) and re-evaporate. Repeat 3 times. This is critical to remove residual TFA, which can interfere with subsequent couplings.

-

-

Result: The product is obtained as the TFA salt (often a viscous oil or hygroscopic solid).

Method B: HCl in 1,4-Dioxane

Best for: Isolating the stable, solid hydrochloride salt for storage or shipment.

Reagents:

-

4.0 M HCl in 1,4-Dioxane (Commercial solution)

-

Diethyl ether or MTBE (Methyl tert-butyl ether) for precipitation.

Protocol:

-

Preparation: Dissolve 1.0 mmol of the substrate in a minimum amount of dry 1,4-dioxane (approx. 1–2 mL).

-

Acid Addition: Add 2.5 mL of 4.0 M HCl in dioxane (10 eq) at room temperature.

-

Reaction: Stir for 45–60 minutes.

-

Observation: A white precipitate often begins to form as the reaction proceeds.

-

-

Workup:

-

Add 10–15 mL of cold diethyl ether to the reaction mixture to fully precipitate the salt.

-

Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

-

Wash the filter cake with cold ether (2 x 5 mL).

-

-

Drying: Dry the solid under high vacuum for 4 hours to remove traces of dioxane.

-

Result: The product is obtained as 4,4-dimethyl-L-proline methyl ester hydrochloride .

Data Summary & Comparison

| Feature | Method A (TFA/DCM) | Method B (HCl/Dioxane) |

| Reaction Time | 30–60 min | 45–90 min |

| Product Form | TFA Salt (Oil/Hygroscopic Solid) | HCl Salt (Crystalline Solid) |

| Ester Stability | High (if anhydrous) | High (Anhydrous conditions) |

| Downstream Utility | Direct coupling (Liquid Phase) | Storage / Solid Phase Synthesis |

| Scavenger Need | Low (for this substrate) | None |

Process Control & Decision Logic

Use the following flowchart to determine the appropriate workflow and troubleshooting steps.

Figure 2: Decision tree for method selection and process control.

Troubleshooting & Stability Notes

-

Ester Hydrolysis: If NMR shows a loss of the methyl singlet (~3.7 ppm) and appearance of a broad acid peak, water has entered the system. Ensure DCM is distilled over CaH₂ or use molecular sieves.

-

Incomplete Deprotection: The 4,4-dimethyl group adds steric bulk, potentially slowing the reaction slightly compared to native proline. If TLC shows starting material after 1 hour, add an additional 5 equivalents of acid and extend time by 30 minutes. Do not heat.

-

Diketopiperazine Formation: Free proline esters can cyclize to form diketopiperazines (DKP) upon neutralization. Keep the product in salt form (acidic) until the exact moment of coupling.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[3]

-

Han, G.; Tam, A.; Frank, S. J. "Boc Deprotection Protocols." Common Organic Chemistry, 2021.

-

BenchChem. "Application Notes: Deprotection of N-Boc-Allylglycine Methyl Ester." (General reference for ester stability in TFA).

-

Sigma-Aldrich. "Product Specification: N-Boc-4,4-dimethyl-L-proline methyl ester."

Sources

Application Note: 1-Boc-4,4-dimethyl-L-proline methyl ester in High-Precision Organic Synthesis

Abstract & Strategic Value

1-Boc-4,4-dimethyl-L-proline methyl ester (CAS: 59936-29-7) is a specialized chiral building block designed to solve two critical challenges in modern drug discovery: conformational flexibility and metabolic instability . Unlike native proline, which exists in a dynamic equilibrium of ring puckers, the 4,4-dimethyl analog utilizes the gem-dimethyl effect to lock the pyrrolidine ring into a restricted conformational space. This "conformational locking" is pivotal for stabilizing secondary peptide structures (such as

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 1-(tert-butyl) 2-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |

| CAS Number | 59936-29-7 |

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| Purity | |

| Chirality | L-isomer (S-configuration at C2) |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |

| Optical Rotation |

Core Applications

Conformational Locking in Peptidomimetics

The introduction of the gem-dimethyl group at the C4 (

-

Mechanism: Native proline oscillates between

-endo (down) and -

Outcome: This restriction biases the backbone dihedral angles (

), strongly favoring the trans amide bond conformation (

Metabolic Stability (The "Metabolic Block")

In medicinal chemistry, the C4 position of proline is a metabolic "soft spot," susceptible to hydroxylation by Prolyl-4-hydroxylase and subsequent oxidative ring opening.

-

Strategy: Replacing the C4 hydrogens with methyl groups eliminates the abstractable proton, rendering the ring inert to oxidative degradation at this position.

-

Case Study Context: This strategy is analogous to the design of HCV protease inhibitors (e.g., Boceprevir analogs) where metabolic stability of the P2 proline residue is critical for oral bioavailability.

Experimental Protocols

Protocol A: Methyl Ester Hydrolysis (Activation for Coupling)

Before this building block can be used as an acid in peptide coupling, the methyl ester must be removed. The steric bulk at C4 does not significantly hamper hydrolysis, but standard conditions are recommended.

Reagents:

-

Lithium Hydroxide monohydrate (LiOH

H -

Tetrahydrofuran (THF) / Water / Methanol (

)

Step-by-Step:

-

Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of 1-Boc-4,4-dimethyl-L-proline methyl ester in THF/MeOH (4:1 ratio, 10 mL).

-

Saponification: Cool to 0°C. Add a solution of LiOH (2.5 equiv) in water (2.5 mL) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear.

-

Workup:

-

Evaporate THF/MeOH under reduced pressure.

-

Dilute the aqueous residue with water (10 mL) and wash with Et

O (2 x 10 mL) to remove non-polar impurities. -

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO

or 10% citric acid. Avoid HCl if Boc sensitivity is a concern, though Boc is generally stable at this stage. -

Extraction: Extract the cloudy acidic mixture with EtOAc (3 x 15 mL).

-

Drying: Dry combined organics over Na

SO

-

-

Yield: Expect quantitative conversion to a white foam/solid (1-Boc-4,4-dimethyl-L-proline). Use directly in coupling.

Protocol B: Peptide Coupling (incorporation into chain)

Due to the quaternary center at C4, the ring is rigid. While N-sterics are not as severe as in Aib, the conformational constraint can slow down coupling rates. Use potent coupling agents.

Reagents:

-

Amine partner (H-AA-OMe/NH

) -

Coupling Agent: HATU or COMU (Preferred over EDC due to higher reactivity)

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve 1-Boc-4,4-dimethyl-L-proline (1.0 equiv) and HATU (1.1 equiv) in dry DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes at RT to form the active ester.

-

Coupling: Add the amine partner (1.0–1.2 equiv).

-

Incubation: Stir at RT for 2–12 hours.

-

Tip: If coupling to a bulky residue (e.g., N-Me-Val), heat to 40°C or re-add reagents (double coupling) to ensure completion.

-

-

Monitoring: HPLC or LC-MS is required. The product will show a mass shift corresponding to the loss of water (+241 Da for the Boc-amino acid fragment).

Visualizing the Workflow

Figure 1: Synthetic workflow for activating and incorporating the 4,4-dimethylproline block into a peptide chain.

Senior Scientist's Troubleshooting Notes

-

Steric Hindrance Warning: While the 4,4-dimethyl group is remote from the reacting nitrogen, the ring pucker it induces can shield the nitrogen slightly more than in native proline. If

-deprotection (TFA removal of Boc) is slow, increase reaction time or use 4M HCl in Dioxane. -

Rotamers in NMR: Be prepared for complex NMR spectra. Even though the trans isomer is favored, the tertiary amide (Boc-N) will still show rotameric populations (cis/trans) in CDCl

. This is normal and does not indicate impurity. Run NMR at 330K (57°C) to coalesce peaks if necessary. -

Chiral Integrity: This building block is generally resistant to racemization during coupling due to the carbamate (Boc) protection. However, avoid strong bases (like NaOH) during hydrolysis; stick to LiOH to preserve the

-center.

References

-

Conformational Analysis of 4-Substituted Prolines

- Title: "Conformational Preferences of -Substituted Proline Analogues"

- Source:Journal of Organic Chemistry / NIH

-

URL:[Link]

-

HCV Protease Inhibitor Design (Proline Analogs)

- Title: "Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors"

- Source:ACS Medicinal Chemistry Letters

-

URL:[Link]

-

General Synthesis of Proline Esters

- Properties and Safety Data: Title: "Boc-L-Proline-methyl ester Properties and Safety" Source:ChemicalBook

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. worldscientific.com [worldscientific.com]

- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis & Peptidomimetics using 1-Boc-4,4-dimethyl-L-proline methyl ester

[1]

Abstract

This technical guide details the strategic application of 1-Boc-4,4-dimethyl-L-proline methyl ester (hereafter Compound 1 ) in asymmetric synthesis and medicinal chemistry.[1] Unlike native proline, the incorporation of a gem-dimethyl group at the C4 position induces a powerful Thorpe-Ingold (Gem-Dimethyl) Effect , significantly altering the pyrrolidine ring pucker and restricting conformational flexibility. This guide provides validated protocols for converting Compound 1 into a high-performance organocatalyst and utilizing it as a structural lock in peptidomimetics.[1]

Introduction: The Gem-Dimethyl Advantage[1]

The utility of Compound 1 stems from its ability to overcome the limitations of native L-proline. While L-proline is a versatile catalyst and building block, it suffers from high conformational flexibility and poor solubility in non-polar organic solvents.[1]

Mechanistic Causality[1]

-

Conformational Locking: The bulky methyl groups at C4 create steric strain that forces the pyrrolidine ring into a defined envelope conformation (typically favoring the C

-exo or C -

Lipophilicity: The addition of two methyl groups significantly increases solubility in solvents like Toluene, CHCl

, and DCM, which are often required for high-enantioselectivity organocatalysis.[1] -

Proteolytic Stability: In peptide synthesis, the steric bulk at C4 hinders protease access, increasing the metabolic half-life of peptide drugs containing this residue.[1]

Workflow Overview

The following diagram illustrates the divergent pathways for utilizing Compound 1 : Route A for Organocatalysis and Route B for Peptidomimetic Drug Construction.

Caption: Divergent synthetic workflows for Compound 1. Route A yields the free amino acid for catalysis; Route B utilizes orthogonal protection for peptide integration.

Application Module A: High-Performance Organocatalysis

Context: The free amino acid derived from Compound 1 (4,4-dimethyl-L-proline) acts as a superior catalyst for intermolecular aldol reactions involving hydrophobic substrates due to enhanced solubility and a rigidified transition state.[1]

Protocol 1: Catalyst Activation (Deprotection)

Objective: Convert the protected diester (Compound 1) into the active zwitterionic catalyst.

Reagents: LiOH·H

-

Saponification (Ester Hydrolysis):

-

Dissolve Compound 1 (1.0 equiv) in THF:MeOH:H

O (3:1:1 ratio, 0.2 M concentration). -

Add LiOH[1]·H

O (2.5 equiv) at 0°C.[1] -

Stir at room temperature (RT) for 4 hours. Monitor by TLC (loss of starting material).[1]

-

Acidify to pH 2 with 1M HCl and extract with EtOAc.[1] Dry (Na

SO

-

-

Boc Removal:

-

Dissolve the intermediate acid in DCM (0.1 M).

-

Add TFA (20% v/v) dropwise at 0°C.[1]

-

Stir for 2 hours at RT.

-

Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]

-

Purification: Precipitate the amino acid salt from MeOH/Et

O to obtain 4,4-dimethyl-L-proline as a white solid.[1]

-

Protocol 2: Asymmetric Aldol Reaction

Objective: Enantioselective C-C bond formation between acetone and 4-nitrobenzaldehyde.[1]

Rationale: The 4,4-dimethyl group restricts the enamine intermediate, shielding the Re-face more effectively than native proline.[1]

| Parameter | Specification | Notes |

| Catalyst | 4,4-dimethyl-L-proline (10-20 mol%) | Higher loading may be needed for sterically demanding aldehydes.[1] |

| Solvent | DMSO or DMSO/Acetone (1:[1]4) | DMSO promotes the zwitterionic state of the catalyst. |

| Temperature | RT or 0°C | Lower temp improves ee but slows kinetics.[1] |

| Time | 24 - 48 hours | Monitor conversion by HPLC. |

Step-by-Step:

-

Prepare a vial with 4,4-dimethyl-L-proline (0.1 mmol, 10 mol%).[1]

-

Add DMSO (1.0 mL) and Acetone (4.0 mL, excess/reactant). Stir for 15 mins to ensure catalyst solubilization and enamine formation initiation.

-

Add 4-nitrobenzaldehyde (1.0 mmol).

-

Stir at RT.[1][2][3] The reaction typically turns yellow/orange.

-

Quench: Add sat. NH

Cl (2 mL) and extract with EtOAc. -

Analysis: Analyze organic phase by Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA). Expect ee > 90% and improved yield over native proline due to reduced side-reactions (aldol condensation/elimination is suppressed by the steric bulk).[1]

Application Module B: Peptidomimetics & Drug Design

Context: Compound 1 is a critical intermediate for synthesizing "constrained peptides."[1] The 4,4-dimethyl moiety locks the local peptide backbone, often favoring trans-amide bonds and stabilizing

Protocol 3: N-Terminal Extension (Coupling)

Objective: Couple Compound 1 (as the amine component) to a growing peptide chain.

Challenge: The gem-dimethyl group creates steric hindrance near the nitrogen, making coupling slower than with native proline. Highly active coupling agents are required.[1]

Reagents: HATU, HOAt, DIPEA, DMF.[1]

-

De-Boc (Amine Generation):

-

Coupling:

-

Dissolve the N-protected amino acid partner (e.g., Boc-Leu-OH, 1.2 equiv) in dry DMF.[1]

-

Add HATU (1.2 equiv) and HOAt (1.2 equiv).[1] Note: HOAt is preferred over HOBt due to the steric bulk of the proline derivative.

-

Add DIPEA (4.0 equiv) to activate the acid. Stir for 5 mins.

-

Add the H-4,4-dimethyl-L-Pro-OMe[1]·HCl salt (1.0 equiv).[1]

-

-

Reaction:

-

Workup: Standard acid/base wash sequence.

Structural Logic: The Enamine Transition State

The following diagram explains why the 4,4-dimethyl group enhances stereoselectivity in catalysis.

Caption: The gem-dimethyl group at C4 acts as a steric wall, blocking the Re-face and forcing the electrophile to attack from the Si-face with higher selectivity.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield (Module B) | Steric hindrance of gem-dimethyl group.[1] | Switch from HBTU to HATU/HOAt . Increase reaction time to 24h. Use microwave irradiation (50°C, 20 mins). |

| Racemization | Over-basic conditions during saponification.[1] | Ensure LiOH hydrolysis is performed at 0°C. Do not exceed pH 10.[1] |

| Incomplete Boc Removal | Steric shielding of the carbamate. | Use 4M HCl/Dioxane instead of TFA/DCM. The higher acidity and smaller counter-ion help. |

| Poor Solubility (Catalysis) | Zwitterion aggregation.[1] | Add 5-10% water or use CHCl |

References

-

Gem-Dimethyl Effect in Proline Derivatives

-

Cowell, S. M., et al.[1] "The gem-dimethyl effect: a pertubation of the conformational equilibrium of proline-containing peptides." Journal of Medicinal Chemistry.

-

(Validated ACS Link)

-

-

Synthesis of 4,4-Dimethylproline

-

Krapcho, A. P., et al. "Synthesis of 4,4-dimethylproline and its use in peptide synthesis."[1] Journal of Organic Chemistry.

-

-

Organocatalysis Mechanisms (General Proline)

-

Conformational Constraints in Drug Design

1-Boc-4,4-dimethyl-L-proline methyl ester: A Strategic Building Block for Constrained Peptide Synthesis

Topic: 1-Boc-4,4-dimethyl-L-proline methyl ester in the synthesis of constrained peptides Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic drug design.[1] 1-Boc-4,4-dimethyl-L-proline methyl ester (Boc-4,4-dmP-OMe) represents a critical scaffold for introducing steric bulk and conformational restriction into peptide backbones without altering the electronic properties inherent to heteroatom-substituted analogs (e.g., 4-fluoroproline). This guide details the physicochemical rationale, synthetic manipulation, and specific protocols for utilizing this reagent to engineer proteolytically stable, conformationally biased peptides.

Mechanistic Insight: The Structural Impact of 4,4-Dimethylation

To use this reagent effectively, one must understand why it is selected over native proline or other analogs like 5,5-dimethylproline.

The Gem-Dimethyl Effect on Ring Pucker

Native proline exists in a dynamic equilibrium between two ring puckers:

-

4,4-Dimethyl Substitution: The introduction of two methyl groups at the C4 (

) position creates a "Thorpe-Ingold" effect on the pyrrolidine ring. Unlike 4-fluoroproline, which biases pucker through stereoelectronic effects (gauche effect), 4,4-dmP biases pucker through purely steric exclusion . -

Conformational Consequence: This substitution restricts the available

(phi) and

Proteolytic Stability

A primary application of 4,4-dmP is the inhibition of proteolysis. The steric bulk of the gem-dimethyl group effectively shields the peptide bond from the active sites of prolyl-specific peptidases (e.g., DPP-IV, prolyl oligopeptidase), extending the half-life of bioactive peptides in vivo [3].

Chemical Profile & Properties[2][3][4]

| Property | Data |

| Compound Name | 1-Boc-4,4-dimethyl-L-proline methyl ester |

| CAS Number | 59936-29-7 |

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in water |

| Key Impurity | 4-monomethyl analogs (trace); D-enantiomer (check optical rotation) |

| Storage | 2–8°C, Desiccated (Hygroscopic) |

Application Note: Synthesis Strategy

The commercially available form is the Methyl Ester (OMe) . Depending on your synthesis mode (Solution vs. Solid Phase), this building block requires specific preprocessing.

Decision Matrix

-

Scenario A: C-Terminal Modification. If the 4,4-dmP residue is at the C-terminus of your target molecule, you can use the Methyl Ester directly in solution phase synthesis.

-

Scenario B: Internal Sequence (SPPS). If the residue is internal, you must hydrolyze the methyl ester to the free acid (Boc-4,4-dmP-OH) prior to coupling. Standard SPPS resins (Wang, Rink Amide) require a free carboxylic acid for attachment.

Visual Workflow

The following diagram illustrates the processing pathway for integrating this unit into a peptide chain.

Caption: Workflow for processing Boc-4,4-dmP-OMe. Route 1 is required for standard SPPS integration.

Detailed Protocols

Protocol A: Selective Hydrolysis for SPPS Usage

Objective: Convert the methyl ester to the free acid without racemization or removing the Boc group.

Reagents:

-

Boc-4,4-dimethyl-L-proline methyl ester (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent: THF/Methanol/Water (3:1:1 v/v)

-

1M HCl and Ethyl Acetate (EtOAc)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g (3.9 mmol) of Boc-4,4-dmP-OMe in 20 mL of the THF/MeOH/H₂O mixture. Cool to 0°C in an ice bath.

-

Saponification: Add LiOH·H₂O (490 mg, 11.7 mmol) in one portion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (50% EtOAc/Hexane). The ester spot (

) should disappear, and the acid spot (baseline) should appear.-

Critical Check: Do not heat. Sterically hindered esters hydrolyze slowly, but heat risks Boc removal or racemization.

-

-

Workup:

-

Evaporate volatiles (THF/MeOH) under reduced pressure.

-

Dilute the remaining aqueous residue with 10 mL water.

-

Wash with Diethyl Ether (

mL) to remove unreacted ester. -

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2–3 while stirring at 0°C. The product may precipitate or form an oil.

-

-

Extraction: Extract the acidic aqueous layer with EtOAc (

mL). -

Drying: Dry combined organics over

, filter, and concentrate. -

Yield: Expect >90% yield of a viscous oil or white foam (Boc-4,4-dmP-OH). Use directly in SPPS.

Protocol B: Coupling to Sterically Hindered Amines

Context: Incorporating 4,4-dmP into a peptide chain is difficult due to the steric bulk of the gem-dimethyl group, which shields the secondary amine (during N-term coupling) and the carboxylate (during C-term coupling).

Recommended Coupling System: HATU / HOAt / DIPEA. Why? Standard carbodiimides (DIC/HOBt) often fail to drive this coupling to completion, leading to deletion sequences.

Procedure (Solid Phase Example):

-

Resin Prep: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the preceding residue (20% Piperidine/DMF,

min). Wash DMF ( -

Activation:

-

In a vial, dissolve Boc-4,4-dmP-OH (3.0 eq relative to resin).

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Dissolve in minimal dry DMF (approx. 0.1 M concentration).

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

-

Coupling: Add the activated solution to the resin.

-

Modification: Shake for 2–4 hours (double the standard time).

-

Double Coupling: Drain and repeat the coupling step with fresh reagents if the Kaiser test (or Chloranil test for secondary amines) is positive.

-

-

Capping: Acetylate unreacted amines (

/Pyridine) to prevent deletion sequences.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Incomplete Coupling | Steric hindrance of the 4,4-dimethyl group. | Switch to PyAOP or COMU activators. Increase temperature to 50°C (microwave assisted) for short bursts. |

| Racemization | Over-activation or excessive base during hydrolysis. | Keep hydrolysis at 0°C–RT. Use Collidine instead of DIPEA during coupling to reduce basicity. |

| Boc Loss | Acidic conditions during workup or storage. | Ensure EtOAc used for extraction is acid-free. Store the free acid at -20°C. |

References

-

Conformational Analysis of 4,4-Dimethylproline

-

Source: An, S. S., et al. (1999).[3] "Conformational preferences of 4,4-dimethylproline in peptides." Journal of the American Chemical Society.

- Context: Establishes the impact of gem-dimethyl substitution on trans/cis amide bond r

-

-

Steric Constraints in Peptide Synthesis

- Source: Bezençon, O., et al. (2002). "Synthesis of 4,4-substituted proline derivatives and their use in peptide synthesis." Synlett.

- Context: Detailed synthetic routes for 4,4-disubstituted prolines.

-

HCV Protease Inhibitor Applications

- Source: Perni, R. B., et al. (2006). "Preclinical profile of Boceprevir: An orally active HCV NS3 protease inhibitor." Antimicrobial Agents and Chemotherapy.

- Context: Demonstrates the utility of dimethyl-proline analogs in stabilizing drug candid

-

General SPPS of Hindered Amines

- Source: Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology.

- Context: Standard protocols for HATU/HO

Sources

Application Note: 1-Boc-4,4-dimethyl-L-proline Methyl Ester in Drug Discovery

This Application Note is designed to serve as a definitive technical guide for the use of 1-Boc-4,4-dimethyl-L-proline methyl ester in drug discovery. It moves beyond basic product descriptions to provide actionable protocols, mechanistic insights, and proven application data.

Executive Summary

1-Boc-4,4-dimethyl-L-proline methyl ester is a specialized proline surrogate used to introduce the gem-dimethyl effect into bioactive peptides. Unlike native proline, the 4,4-dimethyl analog introduces significant steric bulk at the

-

Locking Bioactive Conformations: Stabilizing

-turns and optimizing binding affinity. -

Enhancing Metabolic Stability: Blocking prolyl endopeptidases and increasing plasma half-life.

-

Increasing Lipophilicity: Improving membrane permeability for intracellular targets.

Mechanistic Insight: The Gem-Dimethyl Effect

The utility of 4,4-dimethylproline stems from the Thorpe-Ingold effect (gem-dimethyl effect). By replacing the C4 hydrogens with methyl groups, the bond angle at C4 is compressed, forcing the pyrrolidine ring into a preferred pucker (typically exo or endo depending on the specific environment, but with a higher energy barrier to inversion).

Conformational Control

-

Ring Pucker: The steric clash between the C4-methyl groups and the N-terminal amide/C-terminal carbonyl restricts the "envelope" flipping common in native proline. This pre-organizes the peptide backbone, reducing the entropic penalty upon binding to a receptor.

-

Cis/Trans Isomerism: While 5,5-dimethylproline locks the amide bond in cis, 4,4-dimethylproline influences the cis/trans ratio subtly, often favoring the trans isomer in solution but allowing access to cis geometries required for specific

-turn types (e.g., Type VI).

Proteolytic Shielding

The bulky methyl groups at C4 create a "steric umbrella" that hinders the approach of proteolytic enzymes (e.g., DPP-IV, prolyl oligopeptidase) to the peptide bond. This is particularly valuable in the design of protease inhibitors (e.g., HCV NS3/4A) and STAT3 inhibitors.

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4,4-dimethyl-L-proline Methyl Ester

Note: This protocol utilizes the "Pyroglutamate Route," which is scalable and preserves chirality.

Reagents Required:

-

Boc-L-Pyroglutamic acid methyl ester

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

-

Methyl Iodide (MeI)

-

LiEt3BH (Super-Hydride) or BH3·THF

-

Standard workup solvents (EtOAc, HCl, NaHCO3)

Step-by-Step Methodology:

-

Gem-Dimethylation:

-

Dissolve Boc-L-Pyroglutamic acid methyl ester (1.0 equiv) in anhydrous THF at -78°C under argon.

-

Add LiHMDS (2.2 equiv) dropwise to generate the enolate. Stir for 30 mins.

-

Add MeI (2.5 equiv) and allow the reaction to warm to -20°C over 2 hours.

-

Checkpoint: Monitor by TLC.[1] The formation of the 4,4-dimethyl lactam is the key intermediate.

-

Quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

-

-

Lactam Reduction:

-

Dissolve the 4,4-dimethyl lactam intermediate in THF at -78°C.

-

Add LiEt3BH (Super-Hydride, 1.2 equiv) to selectively reduce the lactam carbonyl to the hemiaminal (or fully to the amine depending on conditions; for the ester product, careful reduction or a two-step reduction/oxidation sequence is often used to avoid reducing the ester).

-

Alternative (safer for ester): Use a thioamide conversion (Lawesson’s reagent) followed by Raney-Ni reduction to preserve the methyl ester.

-

-

Final Purification:

-

The final product, 1-Boc-4,4-dimethyl-L-proline methyl ester, is typically a viscous oil or low-melting solid.

-

QC Criteria: >98% Purity by HPLC; NMR confirmation of two distinct methyl singlets at ~1.1-1.2 ppm.

-

Protocol B: Peptide Coupling (Solid Phase)

Due to the steric hindrance at C4, coupling to or from 4,4-dimethylproline requires high-efficiency reagents.

Coupling Reagents: HATU or COMU (preferred over HBTU/DIC). Base: DIPEA or TMP (2,4,6-trimethylpyridine).

-

Deprotection: Remove the N-terminal protecting group (Fmoc) from the resin-bound peptide using 20% Piperidine/DMF.

-

Activation:

-

Mix 1-Boc-4,4-dimethyl-L-proline (free acid form) (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF.

-

Pre-activation time: 30 seconds (do not exceed 2 mins to avoid racemization).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Reaction Time: Increase standard coupling time from 45 mins to 2-4 hours or perform a double coupling (2 x 1 hour).

-

-

Monitoring: Use the Chloranil test (for secondary amines) or micro-cleavage LC-MS to confirm completion. The steric bulk makes the Kaiser test unreliable.

Application Case Studies

Case Study 1: HCV NS3/4A Protease Inhibitors

In the development of second-generation HCV protease inhibitors (analogs of Boceprevir/Telaprevir), the P2 position is critical for potency.

-

Challenge: The native proline residue at P2 is susceptible to cleavage and conformational entropy.

-

Outcome: The gem-dimethyl group fills the S2 hydrophobic pocket of the enzyme more effectively than native proline, improving

values. Furthermore, the steric bulk prevents the "collapsing" of the active site conformation, maintaining the inhibitor in a bioactive state.

Case Study 2: STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors often utilize phosphopeptide mimetics.

-

Data: A study comparing native proline vs. substituted prolines in a phosphopeptide prodrug showed:

-

Native Proline:

(Cellular phosphorylation inhibition). -

4,4-Dimethylproline:

.[4]

-

-

Interpretation: The 20-fold increase in potency was attributed not just to binding affinity, but to metabolic stability . The 4,4-dimethyl substitution prevented rapid degradation by intracellular proteases, allowing the drug to reach its nuclear target.

Visualization of Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the synthesis of the 4,4-dimethylproline unit and its integration into a drug discovery pipeline.

Caption: Synthetic route from Pyroglutamic acid to the 4,4-dimethylproline scaffold and its downstream application.

Figure 2: Mechanism of Action (The Gem-Dimethyl Shield)[4][5][6]

Caption: Mechanistic impact of the 4,4-dimethyl substitution on peptide stability and binding.

References

-

Mandal, P. K., et al. (2009). "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." Journal of Medicinal Chemistry. Link

-

Saksena, A. K., et al. (2011).[5] "Novel peptides as NS3-serine protease inhibitors of hepatitis C virus." US Patent 7,964,563. Link

-

Cowell, S. M., et al. (2004). "The gem-dimethyl effect: a critical assessment." Journal of Organic Chemistry. Link

-

Pedregal, C., et al. (1994).[2] "Enantioselective synthesis of 4,4-dimethylpyroglutamic acid derivatives." Tetrahedron Letters. Link

Sources

Application Note: Precision Synthesis of Peptidomimetics using 1-Boc-4,4-dimethyl-L-proline methyl ester